1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine
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Overview
Description
1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine is a synthetic organic compound that belongs to the imidazole class. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution reactions: Introducing the phenyl and trimethoxybenzyl groups through nucleophilic substitution or coupling reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-phenylimidazole: Lacks the trimethoxybenzyl group.
1-methyl-5-phenyl-N-benzylimidazole: Lacks the methoxy groups on the benzyl ring.
1-methyl-5-phenyl-N-(3,4-dimethoxybenzyl)imidazole: Has fewer methoxy groups.
Uniqueness
1-methyl-5-phenyl-N-(3,4,5-trimethoxybenzyl)-1H-imidazol-2-amine is unique due to the presence of the trimethoxybenzyl group, which can influence its chemical reactivity and biological activity, potentially offering enhanced or novel properties compared to similar compounds.
Properties
Molecular Formula |
C20H23N3O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-methyl-5-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C20H23N3O3/c1-23-16(15-8-6-5-7-9-15)13-22-20(23)21-12-14-10-17(24-2)19(26-4)18(11-14)25-3/h5-11,13H,12H2,1-4H3,(H,21,22) |
InChI Key |
QFYXJCFVPZBJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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